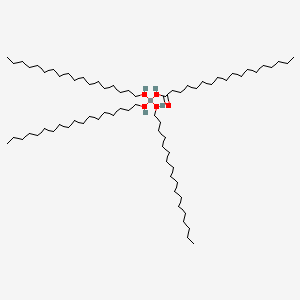
Tris(octadecan-1-olato)(stearate-O)titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(octadecan-1-olato)(stearate-O)titanium is a titanium-based organometallic compound. It is primarily used in organic synthesis as a catalyst or coordination compound, playing a crucial role in facilitating various organic reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound is typically synthesized by reacting titanium triethanolamine with octadecan-1-ol and stearic acid. The reaction involves the formation of titanium-oxygen bonds, resulting in the desired tris(octadecan-1-olato)(stearate-O)titanium .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves controlled temperature and pressure conditions to facilitate the reaction and subsequent purification steps to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(octadecan-1-olato)(stearate-O)titanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium oxides.
Reduction: It can also undergo reduction reactions, often resulting in the formation of lower oxidation state titanium compounds.
Substitution: The compound can participate in substitution reactions where the octadecan-1-olato or stearate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various ligands, including phosphines and amines, can be used under controlled conditions to achieve substitution.
Major Products Formed:
Oxidation: Titanium dioxide and other titanium oxides.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Tris(octadecan-1-olato)(stearate-O)titanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of high-performance materials, coatings, and as a stabilizer in plastics
Wirkmechanismus
The mechanism of action of tris(octadecan-1-olato)(stearate-O)titanium involves its ability to coordinate with various substrates, facilitating their transformation through catalytic processes. The titanium center acts as a Lewis acid, activating the substrates and enabling the desired chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Titanium isopropoxide: Another titanium-based compound used in organic synthesis.
Titanium tetrachloride: Widely used as a precursor in the production of titanium dioxide and other titanium compounds.
Titanium butoxide: Used in the synthesis of titanium-based materials and as a catalyst.
Uniqueness: Tris(octadecan-1-olato)(stearate-O)titanium is unique due to its specific ligand structure, which imparts distinct properties and reactivity compared to other titanium compounds. Its combination of octadecan-1-olato and stearate ligands provides a balance of hydrophobicity and coordination ability, making it particularly effective in certain catalytic applications .
Eigenschaften
CAS-Nummer |
83898-03-7 |
|---|---|
Molekularformel |
C72H150O5Ti |
Molekulargewicht |
1143.8 g/mol |
IUPAC-Name |
octadecanoic acid;octadecan-1-ol;titanium |
InChI |
InChI=1S/C18H36O2.3C18H38O.Ti/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h2-17H2,1H3,(H,19,20);3*19H,2-18H2,1H3; |
InChI-Schlüssel |
YITMYKWIFPNPOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCC(=O)O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


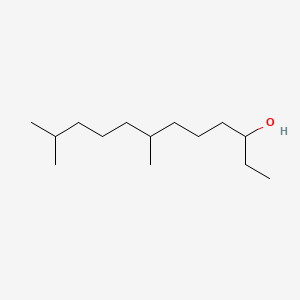
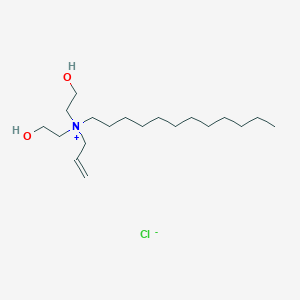
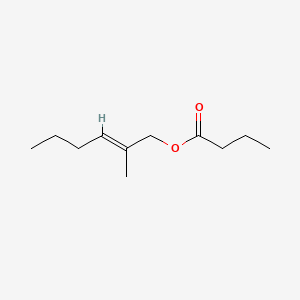
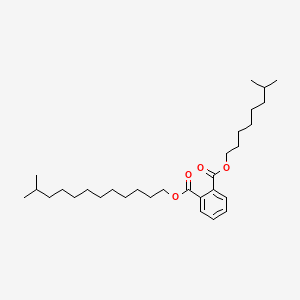
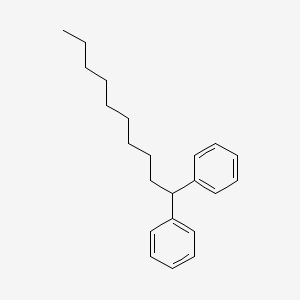
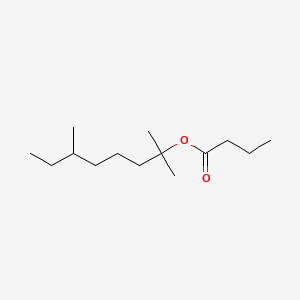

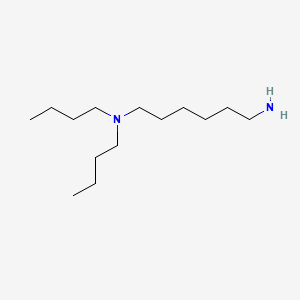
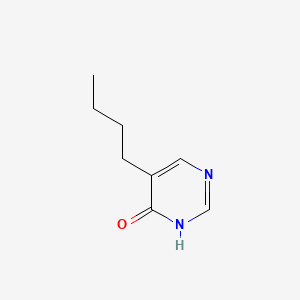
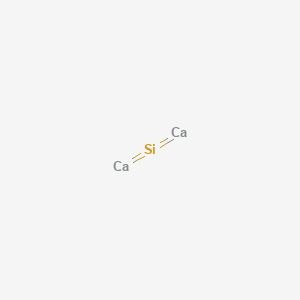

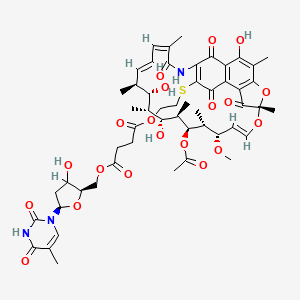
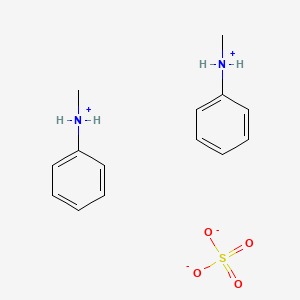
![N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine](/img/structure/B12658715.png)
